8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
Description
Properties
IUPAC Name |
8-[(2-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-7-2-3-8-18(16)15-24-19-10-6-9-17-11-12-20(22-21(17)19)23-13-4-5-14-23/h2-3,6-12H,4-5,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLYZHVXYYYVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline core with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the quinoline core, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Inhibition of Catechol O-Methyltransferase (COMT)
Quinoline derivatives, including those similar to 8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline, have been identified as potent inhibitors of catechol O-methyltransferase. This enzyme is crucial in the metabolism of catecholamines, which play significant roles in neurological functions. Compounds that inhibit COMT can potentially be used to treat conditions associated with dopamine signaling, such as Parkinson's disease and schizophrenia . -
Epigenetic Regulation in Huntington's Disease
A related compound, 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), has shown promise in modulating SETDB1 activity, an epigenetic regulator implicated in Huntington's disease. Studies indicate that APQ can reduce levels of H3K9me3, a marker of heterochromatin, thereby ameliorating symptoms in transgenic mouse models of Huntington's disease . Although not directly tested on this compound, this suggests a potential pathway for similar compounds in treating neurodegenerative disorders. -
Cancer Treatment
Quinoline derivatives have been explored for their efficacy as anti-cancer agents. Compounds structurally related to this compound have been shown to inhibit fibroblast activation protein (FAP), which is involved in tumor progression and metastasis. These inhibitors may serve as targeted therapies for epithelial tumors .
Table 1: Summary of Key Studies Involving Quinoline Derivatives
Mechanism of Action
The mechanism of action of 8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The pyrrolidinyl group may enhance its binding affinity to specific targets, while the quinoline core can interact with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs.
- Substituent Bulkiness : The 2-methylbenzyloxy group in the target compound is bulkier than the triazolylmethoxy group in ’s analog, which could influence membrane permeability .
Physicochemical Properties
- Solubility : Pyrrolidine and benzyloxy groups may improve solubility in polar solvents compared to fully aromatic analogs.
- Melting Points : Compounds with bulky substituents (e.g., 2-methylbenzyloxy) often exhibit higher melting points, as seen in ’s thiadiazole derivative (104–107°C) .
Biological Activity
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a pyrrolidin-1-yl group at the 2-position and a 2-methylbenzyl ether group at the 8-position. The synthesis typically involves multi-step processes including the formation of the quinoline core through the Skraup synthesis and subsequent nucleophilic substitution to introduce the pyrrolidin-1-yl group.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential to inhibit cancer cell proliferation and induce apoptosis in tumor cells. |
| Anti-inflammatory | May reduce inflammatory responses in vitro and in vivo. |
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
Case Study: Antibacterial Efficacy
In a comparative study, several pyrrolidine derivatives were tested for their antibacterial activity. The results indicated that compounds similar to this compound displayed potent activity against E. coli with MIC values as low as 0.0195 mg/mL .
Anticancer Potential
The anticancer properties of quinoline derivatives have been extensively studied. For example, research has shown that certain quinoline compounds can arrest the cell cycle in cancer cells, leading to reduced proliferation rates .
The mechanism of action for this compound likely involves:
- Intercalation with DNA : The quinoline core may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
Research Findings
Recent studies have provided insights into the biological activity of related compounds:
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| 8-Hydroxyquinoline | Antimicrobial | 0.0048 |
| Pyrrolidine Derivative | Anticancer | Varies |
| Quinoline Analogs | Anti-inflammatory | Varies |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm; quinoline aromatic protons at δ 7.5–8.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 349.1912) .
- Chromatography : HPLC with C18 columns (0.1% TFA in acetonitrile/water) assesses purity (>95%) .
Advanced Tip : X-ray crystallography resolves steric effects from the 2-methylbenzyl group, as seen in analogous quinoline derivatives .
What safety precautions are critical when handling this compound?
Basic Research Question
- Hazard classification : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation), requiring Warning labeling .
- Handling : Use PPE (nitrile gloves, N95 masks) and work in a fume hood. Avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
How do protonation equilibria and solvent effects influence the compound’s reactivity?
Advanced Research Question
The quinoline nitrogen and pyrrolidine moiety participate in pH-dependent equilibria.
- Protonation studies : UV-Vis titration (e.g., in 0.1 M HCl/NaOH) reveals logK values for quinoline N-protonation (~logK₁ = 4.2) and pyrrolidine interaction (~logK₂ = 1.8) .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize the protonated form, enhancing electrophilic substitution reactivity at the 8-position .
How can contradictory spectroscopic data (e.g., logK discrepancies) be resolved?
Advanced Research Question
Discrepancies in protonation constants (logK) may arise from solvent polarity or competing equilibria.
- Method : Use multivariate analysis (e.g., SPECFIT) to deconvolute overlapping equilibria in mixed solvents .
- Validation : Compare experimental data with DFT-calculated pKa values (e.g., B3LYP/6-31G* level) .
What strategies mitigate side reactions during 2-(pyrrolidin-1-yl) installation?
Advanced Research Question
Competing N-alkylation or over-substitution can occur.
- Catalyst control : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
- Temperature modulation : Lowering reaction temperature to 90°C reduces pyrrolidine degradation .
- Protection/deprotection : Temporarily protect the quinoline nitrogen with Boc groups to prevent unwanted alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
